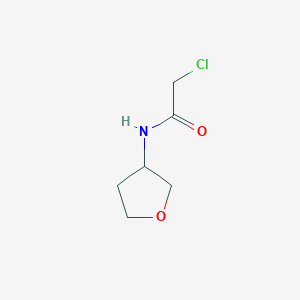

2-chloro-N-(oxolan-3-yl)acetamide

Beschreibung

BenchChem offers high-quality 2-chloro-N-(oxolan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(oxolan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10ClNO2 |

|---|---|

Molekulargewicht |

163.60 g/mol |

IUPAC-Name |

2-chloro-N-(oxolan-3-yl)acetamide |

InChI |

InChI=1S/C6H10ClNO2/c7-3-6(9)8-5-1-2-10-4-5/h5H,1-4H2,(H,8,9) |

InChI-Schlüssel |

LDVSFVQLEQHVOT-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1NC(=O)CCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-chloro-N-(tetrahydrofuran-3-yl)acetamide CAS number 84611-22-3 analog

Engineering Stability in Covalent Fragment Discovery: A Technical Guide to the Tetrahydrofuran Analog of 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), the

This whitepaper details the structural rationale, synthesis methodologies, and validation protocols for its stable analog—2-chloro-N-(tetrahydrofuran-3-yl)acetamide —where the reactive thiolactone is replaced by an inert tetrahydrofuran (THF) ring.

Structural Rationale and Mechanistic Causality

The Problem with Dual Reactivity

CAS 84611-22-3 contains two electrophilic centers: the

The Tetrahydrofuran (THF) Bioisostere

To isolate the reactivity of the chloroacetamide warhead, the thiolactone ring is substituted with a THF ring.

-

Causality of Substitution: The oxygen-containing THF ring acts as a stable bioisostere. The ether oxygen mimics the hydrogen-bonding acceptor potential of the thiolactone without the electrophilic vulnerability of a thioester linkage. This limits the molecule's reactivity strictly to the

-chloroacetamide group, which undergoes predictable -

Application: This mono-reactive profile makes 2-chloro-N-(tetrahydrofuran-3-yl)acetamide an ideal, stable fragment library building block for discovering novel cysteine-directed covalent ligands[5].

Comparative Profiling Data

The following table summarizes the physicochemical and reactivity differences between the parent Erdosteine intermediate and the engineered THF analog.

| Property / Feature | CAS 84611-22-3 (Parent) | THF Analog (2-chloro-N-(tetrahydrofuran-3-yl)acetamide) |

| Core Structure | Thiolactone + Chloroacetamide | Tetrahydrofuran + Chloroacetamide |

| Electrophilic Sites | 2 (Thiolactone carbonyl, | 1 ( |

| Physiological Stability | Low (Prone to ring-opening) | High (Inert ether ring) |

| Primary Target Nucleophile | Amines (ring), Thiols (warhead) | Thiols (Cysteine-directed)[4] |

| Primary Application | [3] | Covalent FBDD fragment library |

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of the THF analog and the validation of its isolated reactivity.

Protocol 1: Synthesis of 2-chloro-N-(tetrahydrofuran-3-yl)acetamide

Objective: Synthesize the THF analog via

-

Preparation: Dissolve 10 mmol of tetrahydrofuran-3-amine hydrochloride in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 25 mmol of triethylamine (Et

N) to the solution. The excess base neutralizes the hydrochloride salt and acts as an acid scavenger. Cool the mixture to 0°C in an ice bath. -

Acylation: Dissolve 11 mmol of chloroacetyl chloride in 5 mL of DCM. Add this dropwise to the reaction mixture over 15 minutes.

-

Causality: Dropwise addition at 0°C prevents exothermic degradation and minimizes the formation of di-acylated byproducts, ensuring high chemoselectivity.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Quench with 10 mL of saturated aqueous NaHCO

. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na -

Purification: Purify the crude product via flash column chromatography to yield the pure 2-chloro-N-(tetrahydrofuran-3-yl)acetamide.

Synthesis workflow for the THF analog via N-acylation.

Protocol 2: Covalent Reactivity Validation (GSH Depletion Assay)

Objective: A self-validating LC-MS assay to confirm that the THF analog reacts selectively with thiols via pseudo-first-order kinetics, proving the elimination of the parent compound's instability.

-

Incubation Mixture: Prepare a 1 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Reaction Initiation: Add the THF analog (final concentration 100

M) from a 10 mM DMSO stock.-

Causality: The 10-fold stoichiometric excess of GSH ensures pseudo-first-order kinetics. This isolates the concentration of the electrophile as the sole rate-determining variable, simplifying the calculation of the intrinsic reactivity rate constant (

).

-

-

Sampling: Incubate at 37°C. Extract 50

L aliquots at 0, 15, 30, 60, and 120 minutes. -

Quenching: Quench each aliquot immediately by mixing with 50

L of cold acetonitrile containing 1-

Causality: Acetonitrile precipitates proteins/peptides and halts the reaction, while the internal standard controls for LC-MS injection variability, making the protocol self-validating.

-

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent analog mass ([M+H]+: ~164 m/z) and the appearance of the GSH-adduct.

-

Validation: Plot the natural log of the remaining compound versus time. A linear decay confirms specific, well-behaved covalent reactivity without the erratic degradation seen in thiolactone-containing compounds.

Two-step mechanism of targeted covalent inhibition via the chloroacetamide warhead.

Conclusion

The strategic replacement of the thiolactone ring in CAS 84611-22-3 with a tetrahydrofuran ring transforms a highly reactive synthetic intermediate into a stable, precision-engineered covalent fragment. By eliminating the off-target liability of the thiolactone, 2-chloro-N-(tetrahydrofuran-3-yl)acetamide provides drug developers with a reliable electrophilic building block for targeting non-catalytic cysteines in challenging protein targets.

References

-

Advanced approaches of developing targeted covalent drugs - PMC. National Institutes of Health (NIH).[Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. MDPI. [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - Semantic Scholar. Semantic Scholar.[Link]

Sources

Molecular Profiling and Covalent Utility of 2-chloro-N-(oxolan-3-yl)acetamide: A Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the selection of an appropriate electrophilic warhead and its accompanying recognition motif is critical for achieving both potency and selectivity. 2-chloro-N-(oxolan-3-yl)acetamide (CAS: 1517772-89-2) represents a highly versatile building block in this domain. By combining a chloroacetamide electrophile with an oxolane (tetrahydrofuran) ring, this molecule offers a unique balance of aqueous compatibility, hydrogen-bonding potential, and highly specific thiol reactivity.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with a rigorous, mechanistically grounded framework for handling, dissolving, and applying this compound in covalent drug discovery workflows.

Physicochemical Profiling & Molecular Weight

Understanding the exact physicochemical parameters of a fragment is the first step in assay design. The molecular weight and structural composition dictate the compound's behavior in both organic solvents and aqueous physiological buffers.

The molecule consists of two primary domains:

-

The Oxolane (Tetrahydrofuran-3-yl) Ring : Acts as a polar, non-aromatic spacer. The ether oxygen serves as a strong hydrogen bond acceptor, which can pre-organize the molecule within a target protein's binding pocket prior to the covalent reaction[].

-

The Chloroacetamide Warhead : A classic, mild electrophile that undergoes nucleophilic substitution (

) with specific nucleophiles—predominantly the thiolate anions of cysteine residues[2].

Table 1: Quantitative Physicochemical Properties

| Parameter | Value | Mechanistic Implication |

| Chemical Name | 2-chloro-N-(oxolan-3-yl)acetamide | Standard IUPAC nomenclature. |

| CAS Number | 1517772-89-2 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | Defines the atomic composition. | |

| Exact Molecular Weight | 163.60 g/mol | Critical for accurate molarity calculations in stock preparation. |

| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates target engagement and aqueous solvation. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Ether O) | Enhances solubility in polar aprotic solvents. |

Solubility Dynamics & Solvent Selection

A frequent point of failure in high-throughput screening is the improper solvation of electrophilic fragments. Chloroacetamides are susceptible to hydrolytic degradation if stored in aqueous solutions for prolonged periods, particularly at pH extremes.

Solvation Causality

To preserve the integrity of the carbon-chlorine bond, the compound must be initially dissolved in an anhydrous, polar aprotic solvent. Dimethyl Sulfoxide (DMSO) is the gold standard because it effectively solvates both the polar oxolane ring and the lipophilic chloroalkyl chain without acting as a nucleophile. Once a stable DMSO stock is established, it can be spiked into aqueous buffers immediately prior to the assay.

Table 2: Solubility & Storage Profile

| Solvent System | Solubility Limit | Application Context |

| Anhydrous DMSO | High ( | Primary vehicle for master stock solutions. |

| N,N-Dimethylformamide (DMF) | High ( | Alternative to DMSO for specific synthetic reactions. |

| Aqueous Buffer (pH 7.4) | Moderate | Working solutions; must contain |

| Storage Conditions | -20°C (Desiccated) | Prevents ambient moisture from inducing slow hydrolysis. |

Mechanistic Application: Cysteine-Targeted Covalent Modification

Chloroacetamides are a privileged class of warheads in fragment-based drug discovery (FBDD)[3]. They are specifically deployed to map "ligandable" cysteines across the proteome.

The mechanism of action relies on the intrinsic nucleophilicity of the target cysteine. At physiological pH (7.4), a fraction of the cysteine residues in a protein's active site exists as the highly reactive thiolate anion (

Caption: SN2 mechanism of covalent bond formation between the chloroacetamide and cysteine.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By controlling environmental variables (moisture, pH, and trace metals), we eliminate false positives in covalent binding assays.

Protocol 1: Preparation of a 50 mM Master Stock Solution

Causality Focus: Preventing premature hydrolysis and ensuring accurate molar dosing.

-

Equilibration : Remove the lyophilized vial of 2-chloro-N-(oxolan-3-yl)acetamide from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Why? Opening cold vials in ambient air causes condensation, introducing water that accelerates warhead degradation.

-

Calculation : To prepare a 50 mM stock, dissolve 8.18 mg of the compound in exactly 1.0 mL of anhydrous, sterile-filtered DMSO.

-

Solvation : Vortex the solution gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1-2 minutes until visually clear.

-

Aliquot & Storage : Divide the master stock into 50 µL aliquots in amber microcentrifuge tubes to protect from photolytic degradation. Store immediately at -20°C.

Caption: Workflow for the preparation and application of chloroacetamide stock solutions.

Protocol 2: Validation of Thiol Reactivity (Ellman’s Assay)

Causality Focus: Quantifying the electrophilic competence of the warhead before complex in vitro screening.

-

Reagent Preparation : Prepare a 1 mM solution of DTNB (Ellman's reagent) in 0.1 M sodium phosphate buffer (pH 7.4) containing 1 mM EDTA. Why EDTA? It chelates trace heavy metals that catalyze the spontaneous oxidation of free thiols, ensuring that any loss of thiol signal is strictly due to covalent reaction with the chloroacetamide.

-

Reaction Initiation : Incubate a model thiol (e.g., 100 µM Glutathione) with a 10-fold molar excess (1 mM) of 2-chloro-N-(oxolan-3-yl)acetamide. Ensure the final DMSO concentration is exactly 1%.

-

Kinetic Sampling : At designated time points (e.g., 0, 15, 30, 60 minutes), transfer a 10 µL aliquot of the reaction mixture into 190 µL of the DTNB solution in a 96-well plate.

-

Quantification : Measure the absorbance at 412 nm using a microplate reader. The stoichiometric reaction between DTNB and unreacted thiols produces TNB

, a yellow chromophore. A time-dependent decrease in absorbance relative to a vehicle (DMSO-only) control confirms and quantifies the successful covalent modification of the thiol by the chloroacetamide warhead.

References

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed (NIH). Available at:[Link][4]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. Available at:[Link][2]

-

The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - JACS Au (ACS Publications). Available at:[Link][3]

Sources

Chloroacetamide-Based Covalent Probes for Proteomic Profiling

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has transformed drug discovery, moving beyond the stigma of "pan-assay interference" to precise, rationally designed therapeutics. Chloroacetamide-based probes represent the "Goldilocks" zone of this revolution: they possess sufficient electrophilicity to modify nucleophilic cysteines but lack the hyper-reactivity of iodoacetamides that leads to promiscuous off-target labeling.

This guide details the deployment of chloroacetamide probes in Activity-Based Protein Profiling (ABPP) . It focuses on Competitive isoTOP-ABPP , a chemoproteomic strategy that maps "ligandable" cysteines across the proteome, enabling the discovery of novel allosteric sites and the development of fragment-based covalent ligands.

Part 1: The Chemical Basis & Mechanism

The Electrophilic Warhead

Unlike iodoacetamide (IA), which reacts indiscriminately with most accessible thiols, chloroacetamide (Cl-Am) requires a more specific local environment to facilitate conjugation. This "tunable" reactivity is critical for Fragment-Based Ligand Discovery (FBLD).

The Mechanism (

Key Differentiators:

-

Intrinsic Reactivity: Iodoacetamide > Acrylamide > Chloroacetamide.

-

Selectivity: Chloroacetamide probes often require stabilization by the protein microenvironment (e.g., an oxyanion hole) to react, making them excellent tools for identifying functional and ligandable sites rather than just accessible ones.

Comparative Reactivity Profile

| Feature | Iodoacetamide (IA) | Chloroacetamide (Cl-Am) | Acrylamide |

| Mechanism | Michael Addition | ||

| Leaving Group | Iodide (Excellent) | Chloride (Moderate) | None (Addition) |

| Selectivity | Low (Promiscuous) | High (Structure-dependent) | High (Cys-focused) |

| Primary Use | Total Cys Mapping | Fragment Screening / FBLD | Kinase Inhibitors |

| Stability | Light Sensitive | Stable | Stable |

Part 2: Experimental Design & Workflow

The industry standard for profiling these probes is Competitive isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-ABPP). In this workflow, the chloroacetamide compound acts as a "competitor" against a broad-spectrum probe (usually IA-alkyne).

The Logic of Competition

-

Sample A (Control): Proteome + DMSO

Label with IA-alkyne -

Sample B (Treated): Proteome + Cl-Am Ligand

Label with IA-alkyne

Workflow Visualization

The following diagram illustrates the competitive isoTOP-ABPP workflow, from lysate preparation to Mass Spectrometry quantification.

Caption: Step-by-step workflow for Competitive isoTOP-ABPP. Signal loss in the MS readout indicates successful target engagement by the chloroacetamide probe.

Part 3: Detailed Protocol (Self-Validating System)

This protocol utilizes IA-alkyne as the scout probe to detect cysteine occupancy by chloroacetamide fragments.

Phase 1: Proteome Preparation & Incubation

-

Lysis: Lyse cells (e.g., HEK293T) in PBS containing 0.1% Triton X-100.

-

Critical: Avoid strong denaturants (Urea/SDS) initially, as maintaining protein fold is essential for the specific binding of chloroacetamide fragments.

-

-

Protein Normalization: Adjust concentration to 1–2 mg/mL.

-

Ligand Incubation:

-

Aliquot 1: Add Chloroacetamide Ligand (e.g., 50 µM final).

-

Aliquot 2: Add DMSO (Vehicle control).

-

Incubate for 60 minutes at 25°C .

-

-

Pulse-Labeling: Treat both aliquots with IA-alkyne (100 µM) for 1 hour.

-

Validation: The IA-alkyne concentration must be saturating to ensure all remaining free cysteines are tagged.

-

Phase 2: Click Chemistry (CuAAC)

Perform the Copper(I)-catalyzed Azide-Alkyne Cycloaddition to attach the enrichment handle.

-

Reagent Mix (Prepare fresh):

- (1 mM final)

-

TBTA ligand (100 µM final) - Stabilizes Cu(I)

-

Biotin-Azide (100 µM final) - Contains cleavable linker (TEV or Acid-cleavable)

-

TCEP (1 mM final) - Reduces Cu(II) to Cu(I)

-

Reaction: Add mix to proteome. Vortex. Incubate 1 hour at RT.

-

Precipitation: Add cold MeOH/CHCl3 (4:1) to precipitate proteins and remove excess unreacted reagents.

Phase 3: Enrichment & MS Prep

-

Resolubilization: Resuspend pellets in 6 M Urea / 0.5% SDS.

-

Streptavidin Pull-down: Incubate with Streptavidin-agarose beads for 2 hours.

-

Washing: Stringent washes (1% SDS, then Urea, then PBS) to remove non-covalent binders.

-

On-Bead Digestion: Treat beads with Trypsin overnight.

-

Peptide Release:

-

If using TEV-biotin: Add TEV protease to release specific cysteine-containing peptides.

-

If using Acid-cleavable: Use 1% Formic Acid.

-

Part 4: Data Analysis & Interpretation

The output of this workflow is a ratio (

Calculating the Ratio

-

R

1: No binding. The cysteine was equally available to the IA-alkyne probe in both samples. -

R > 4 (or >20): Hit. The chloroacetamide ligand covalently modified the cysteine, blocking the IA-alkyne probe.

Interpreting "Ligandability"

Not all cysteines are reactive.[1] Chloroacetamide probes specifically highlight hyper-reactive and functional cysteines.

-

Catalytic Cysteines: Often show R > 20 due to the oxyanion hole stabilizing the transition state.

-

Allosteric Cysteines: Often located in cryptic pockets that open only upon ligand binding.

Pathway Mapping (Visualizing Hits)

When a hit is identified (e.g., Cys12 in KRAS), it is crucial to map it to downstream signaling effects.

Caption: Mechanism of action for a chloroacetamide probe disrupting a signaling pathway via covalent modification.

References

-

Backus, K. M., et al. (2016).[2][3][4] Proteome-wide covalent ligand discovery in native biological systems.[2][4][5] Nature, 534(7608), 570–574.[3][4] [Link]

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[4][5][6] Nature, 468(7325), 790–795. [Link]

-

Grossman, E. A., et al. (2017). Covalent Ligand Discovery against Druggable Hotspots in the Proteome.[5] Cell Chemical Biology, 24(11), 1368–1376. [Link]

-

Kuljanin, M., et al. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Biotechnology, 39, 630–641. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mapping proteins to reveal secret drug binding pockets | Drug Discovery News [drugdiscoverynews.com]

- 3. EconPapers: Proteome-wide covalent ligand discovery in native biological systems [econpapers.repec.org]

- 4. Proteome-wide covalent ligand discovery in native biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine-Targeted Covalent Drugs Analysis - Creative Proteomics [creative-proteomics.com]

Escaping Flatland: The Imperative of Scaffold Diversity in Covalent Fragment-Based Drug Discovery

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally altered the landscape of modern drug discovery. Driven by the clinical success of covalent kinase inhibitors like sotorasib and osimertinib, the field has increasingly adopted Covalent Fragment-Based Drug Discovery (FBDD) to drug previously intractable targets. However, early covalent fragment libraries were severely limited by "flatland"—a reliance on planar, sp²-hybridized aromatic scaffolds.

This technical whitepaper explores the critical shift toward 3D scaffold diversity in covalent FBDD. As a Senior Application Scientist, I will detail the mechanistic rationale behind increasing the sp³ fraction (

The Mechanistic Rationale for 3D Scaffold Diversity

Traditional FBDD relies on low-molecular-weight compounds to efficiently sample chemical space. Because fragments are small, their initial binding affinity (

The Causality of 3D Geometry: Early covalent libraries were dominated by simple, commercially available anilines and phenols conjugated to acrylamides. These planar (sp²-rich) molecules suffer from two fatal flaws:

-

Poor Vector Projection: Flat molecules struggle to project their warheads into the complex, three-dimensional topography of cryptic pockets or shallow protein-protein interaction (PPI) interfaces.

-

Reactivity-Driven Promiscuity: Lacking the geometric complexity to form specific non-covalent interactions, flat fragments often rely on non-specific hydrophobic interactions, leading to promiscuous, reactivity-driven off-target labeling.

By enriching libraries with sp³-hybridized carbons (

Library Design Parameters: Balancing Reactivity and Geometry

Designing a successful covalent fragment library requires a delicate balance between the electrophilicity of the warhead and the physicochemical properties of the 3D scaffold.

Scaffold Selection Criteria

To ensure fragments are small enough to allow for downstream hit-to-lead optimization (fragment growing/merging) while maintaining high solubility, strict physicochemical filters must be applied [3].

Table 1: Optimal Physicochemical Parameters for 3D Covalent Fragment Libraries

| Parameter | Target Range | Mechanistic Rationale |

| Molecular Weight (MW) | 150 – 300 Da | Ensures high ligand efficiency and leaves room for optimization without exceeding drug-like MW limits. |

| Fraction sp³ ( | > 0.45 | Drives 3D complexity, improves aqueous solubility, and reduces flat-aromatic stacking promiscuity. |

| Chiral Centers | Provides stereospecific vectors for warhead projection, enhancing target selectivity. | |

| ClogP | Mitigates non-specific hydrophobic aggregation in aqueous screening buffers. | |

| Topological Polar Surface Area | Maintains membrane permeability for future cell-based assays. |

Warhead Selection

The choice of electrophile dictates the target amino acid and the intrinsic reactivity of the library. Mild electrophiles are preferred to prevent indiscriminate proteome-wide labeling.

Table 2: Common Electrophilic Warheads in Covalent FBDD

| Warhead | Target Nucleophile | Reactivity Profile | Application |

| Acrylamide | Cysteine (Thiol) | Mild, tunable | The gold standard for kinase and KRAS targeting. |

| Chloroacetamide | Cysteine (Thiol) | Moderate to High | Excellent for primary screening of challenging, less nucleophilic cysteines. |

| Vinyl Sulfonamide | Cysteine (Thiol) | Mild | Provides an alternative geometric vector compared to acrylamides. |

| Sulfonyl Fluoride | Tyr, Ser, Lys | Moderate | Expands target scope beyond cysteine to hydroxyl and amine nucleophiles. |

Experimental Workflows for Covalent FBDD

Covalent FBDD workflow from 3D scaffold design to structural hit validation.

Protocol 1: High-Throughput Thiol-Reactivity Triage (DTNB Assay)

Before screening against a target protein, the library must be triaged to remove hyper-reactive fragments.

Causality: Fragments that react too rapidly with free thiols will cause false positives in biochemical assays and exhibit high toxicity in cells. The Ellman’s reagent (DTNB) assay provides a kinetic measurement of intrinsic reactivity [2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 1 mM stock of DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)) and 1 mM TCEP in 100 mM sodium phosphate buffer (pH 7.4).

-

Reduction: Incubate DTNB with TCEP for 15 minutes to generate the highly colored TNB

anion (absorbance max at 412 nm). -

Dispensing: Aliquot 50 µL of the TNB

solution into a 384-well clear-bottom microplate. -

Fragment Addition: Pin-transfer covalent fragments from DMSO stocks to achieve a final fragment concentration of 200 µM.

-

Kinetic Monitoring: Read the absorbance at 412 nm every 10 minutes for 7 hours using a microplate reader.

-

Data Analysis: Calculate the half-life (

) of the TNB-

Self-Validation: Exclude fragments with a

minutes from the screening deck, as their reactivity is too high for targeted drug discovery.

-

Protocol 2: Intact Protein Mass Spectrometry (LC-MS) Primary Screen

Intact protein mass spectrometry is the premier method for detecting covalent adducts, offering direct evidence of target engagement [4].

Native MS screening pipeline for detecting specific covalent fragment adducts.

Causality: Utilizing Native Mass Spectrometry (nMS) over denaturing MS preserves the protein's folded state. This allows the detection of the initial reversible binding complex and prevents the unfolding-induced exposure of buried, non-relevant cysteines that could lead to false-positive labeling [4].

Step-by-Step Methodology:

-

Protein Preparation: Dilute the target protein to 2 µM in an MS-compatible native buffer (e.g., 20 mM Ammonium Acetate, pH 7.5). Avoid primary amines like Tris, which can react with certain electrophiles.

-

Smart Pooling: Pool covalent fragments into groups of 5.

-

Self-Validation Rule: Ensure a minimum mass difference of 10 Da between any two fragments in the same pool to prevent signal overlap during deconvolution.

-

-

Incubation: Incubate the protein with the fragment pools (200 µM final concentration per fragment) for 24 hours at 4°C. The low temperature preserves protein stability over the extended time required for mild electrophiles to reach equilibrium.

-

LC-MS Acquisition: Inject 5 µL of the sample onto a rapid desalting column (e.g., C4 trap) coupled to a Time-of-Flight (TOF) mass spectrometer.

-

Deconvolution: Deconvolute the multiply charged protein envelope to zero-charge mass spectra using maximum entropy algorithms.

-

Hit Calling: A hit is defined by a mass shift (

) equal to the exact mass of the fragment (minus any leaving group, such as a halogen in chloroacetamides). -

Control Validation: Run the exact same protocol against a control protein (e.g., Bovine Serum Albumin) or a mutant target where the nucleophilic residue has been mutated (e.g., Cys

Ser). A true hit will show 0% labeling on the control.

Hit Validation and Site Identification

Identifying a mass shift is only the first step. To validate the hit and enable structure-based drug design (SBDD), the exact site of modification must be mapped.

Peptide Mapping (Bottom-Up Proteomics): The covalently modified protein is denatured, reduced (using DTT), alkylated (using iodoacetamide to cap unreacted cysteines), and digested with Trypsin. LC-MS/MS analysis of the resulting peptides will reveal the exact amino acid carrying the fragment mass adduct.

X-Ray Crystallography:

Because 3D-enriched fragments possess stereochemical complexity, determining their exact binding pose is critical. The covalent bond anchors the fragment, often resulting in high-resolution electron density maps that clearly define how the sp³-rich scaffold navigates the binding pocket. This structural data is the foundation for subsequent hit-to-lead chemistry, allowing medicinal chemists to grow the fragment into adjacent sub-pockets to increase the non-covalent affinity (

Conclusion

The evolution of covalent fragment-based drug discovery from flat, reactive molecules to highly complex, 3D-enriched scaffolds represents a maturation of the field. By prioritizing

References

-

Fragment-based covalent ligand discovery RSC Chemical Biology[Link]

-

Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society (JACS)[Link]

-

Covalent fragment libraries in drug discovery Drug Discovery Today[Link]

-

Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines Australian Journal of Chemistry[Link]

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-chloro-N-(oxolan-3-yl)acetamide

Introduction

2-chloro-N-(oxolan-3-yl)acetamide is a valuable bifunctional molecule serving as a key intermediate in the synthesis of more complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. The molecule incorporates a reactive chloroacetyl group, which is an excellent electrophilic handle for nucleophilic substitution reactions, and a tetrahydrofuran (THF) moiety, a common structural motif in many biologically active compounds.[1]

This document provides a comprehensive guide to the synthesis of 2-chloro-N-(oxolan-3-yl)acetamide via the N-acylation of 3-aminotetrahydrofuran with chloroacetyl chloride. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product.

Scientific Principles and Reaction Mechanism

The formation of 2-chloro-N-(oxolan-3-yl)acetamide from 3-aminotetrahydrofuran is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The primary amine group of 3-aminotetrahydrofuran, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is a potent acylating agent due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.

-

Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses to reform the stable carbonyl double bond. In this process, the chloride ion, being an excellent leaving group, is expelled.

-

Proton Transfer: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. A non-nucleophilic base, such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is essential to neutralize the hydrochloric acid (HCl) byproduct.[2] Without a base, the generated HCl would protonate the starting 3-aminotetrahydrofuran, rendering it non-nucleophilic and halting the reaction.

The reaction is highly exothermic; therefore, careful temperature control is critical to prevent the formation of side products and ensure a high yield of the desired amide.[2]

Detailed Experimental Protocol

This protocol is based on established and efficient methods for the N-acylation of amines.[3][4]

Safety and Handling:

-

Chloroacetyl chloride is highly corrosive, toxic, a lachrymator, and reacts violently with water.[5][6] It must be handled exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[5][7] An eyewash station and safety shower must be readily accessible.

-

3-Aminotetrahydrofuran should be handled with care, assuming it is an irritant.

-

Anhydrous solvents like Tetrahydrofuran (THF) are required. Ensure they are properly dried before use.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[5]

Materials and Equipment:

| Material/Equipment | Specification |

| 3-Aminotetrahydrofuran | >97% purity |

| Chloroacetyl Chloride | >98% purity |

| Triethylamine (TEA) | Anhydrous, >99% purity |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |

| Ethyl Acetate (EtOAc) | Reagent grade |

| Saturated aq. Sodium Bicarbonate | NaHCO₃ solution |

| Brine | Saturated aq. NaCl solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |

| Round-bottom flask | Appropriate size, three-neck |

| Magnetic stirrer and stir bar | |

| Dropping funnel | Pressure-equalizing |

| Thermometer | |

| Ice-salt bath | For cooling |

| Rotary evaporator | For solvent removal |

| Standard laboratory glassware | For workup and purification |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Step-by-Step Procedure:

-

Reaction Setup: In a dry, three-neck round-bottom flask purged with nitrogen, dissolve 3-aminotetrahydrofuran (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). The typical concentration is 0.2-0.5 M with respect to the amine.

-

Cooling: Place the flask in an ice-salt bath and cool the stirring solution to 0-5 °C.[4]

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05-1.1 eq) to a dropping funnel. Add it dropwise to the cooled amine solution over 30-45 minutes. It is critical to maintain the internal reaction temperature below 5 °C during the addition to control the exothermic reaction.[2] A white precipitate of triethylammonium hydrochloride will form.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 3-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting amine spot is no longer visible.[3]

-

Workup: a. Pour the reaction mixture into an equal volume of cold water to quench the reaction.[3] b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[4] c. Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x volume) and brine (1 x volume).[4] d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[4]

-

Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4] b. The crude product, which may be a solid or oil, can be purified by recrystallization from a suitable solvent such as acetonitrile or an ethanol/water mixture, or by column chromatography on silica gel if necessary.[8]

Data Summary and Characterization

Stoichiometry Table:

| Reagent | MW ( g/mol ) | Moles (eq) | Mass/Volume |

| 3-Aminotetrahydrofuran | 87.12 | 1.0 | User defined |

| Chloroacetyl Chloride | 112.94 | 1.1 | Calculated |

| Triethylamine | 101.19 | 1.2 | Calculated |

| Product | 163.60 | - | ~80-95% Yield |

Expected Analytical Data:

The structure and purity of the synthesized 2-chloro-N-(oxolan-3-yl)acetamide should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (Cl-CH₂ ) around δ 4.1-4.3 ppm. The methine proton on the THF ring attached to the nitrogen (N-CH ) will likely appear as a multiplet. Other protons of the THF ring will resonate in the upfield region. A broad singlet corresponding to the amide proton (NH ) is expected around δ 8.0-9.0 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon (C=O) around δ 165-170 ppm. The carbon of the chloromethyl group (C H₂Cl) is expected around δ 42-44 ppm. Signals corresponding to the carbons of the tetrahydrofuran ring will also be present.[9][10]

-

FTIR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (Amide I band, strong, around 1670 cm⁻¹), and the N-H bend (Amide II band, around 1550 cm⁻¹).[10]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺. Crucially, due to the presence of chlorine, a characteristic isotopic peak [M+2]⁺ with an intensity approximately one-third of the molecular ion peak should be observed, confirming the presence of a single chlorine atom.[9]

Visualized Workflow

Caption: General workflow for the synthesis of 2-chloro-N-(oxolan-3-yl)acetamide.

References

-

Loba Chemie. (2019). Material Safety Data Sheet: Chloroacetyl chloride for synthesis. Retrieved from [Link]

-

Yufeng. (2023). Safety Data Sheet: Chloroacetyl Chloride. Retrieved from [Link]

- Bari, S. S., et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 46B, 309-312.

- BenchChem. (2025).

- Pawar, S. D., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 6(5), 363-368.

- Zain, N. N. M., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 23(10), 2507.

-

Reddit r/AskChemistry. (2025). Acylation with chloroacetyl chloride. Retrieved from [Link]

- Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(12), 486-490.

- BenchChem. (2025). Synthesis of 2-chloro-N-(pyridin-3-yl)

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

- BenchChem. (2025). Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide.

- Kim, C. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Durham University.

- The Royal Society of Chemistry. (n.d.).

- JournalNX. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.

- AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.

- BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.

- Sharma, R., et al. (2015). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. Crystallography Reports, 60, 936-941.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Purification of 2-chloro-N-(pyridin-3-yl)acetamide.

-

ResearchGate. (n.d.). Synthesis of some aromatic chloro acetamide from aromatic amines compounds.... Retrieved from [Link]

- Google Patents. (n.d.). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.

- MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2006(4), M514.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Chloroacetyl Chloride [yufenggp.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for reacting chloroacetyl chloride with tetrahydrofuran-3-amine

Application Note: Chemoselective Synthesis of -(Tetrahydrofuran-3-yl)-2-chloroacetamide via Anhydrous Acylation

Abstract & Strategic Significance

The reaction between chloroacetyl chloride and tetrahydrofuran-3-amine yields

This protocol prioritizes the anhydrous dichloromethane (DCM) method over aqueous biphasic systems. While aqueous methods exist, the anhydrous approach minimizes the hydrolysis of the highly reactive chloroacetyl chloride and prevents potential acid-catalyzed ring-opening side reactions of the tetrahydrofuran moiety.

Chemical Mechanism & Rationale[1][2][3]

Reaction Scheme

The transformation proceeds via a nucleophilic attack of the primary amine on the acyl chloride carbonyl, forming a tetrahedral intermediate, followed by the elimination of chloride.

Figure 1: Mechanistic pathway of the N-acylation reaction.

Critical Mechanistic Insights

-

Electrophilicity vs. Selectivity: Chloroacetyl chloride is a "hard" electrophile. The adjacent chlorine atom increases the electrophilicity of the carbonyl carbon via induction (

effect), making it significantly more reactive than acetyl chloride. -

HCl Management: The reaction generates equimolar HCl. If not neutralized immediately, HCl will protonate the unreacted amine, rendering it non-nucleophilic (

), stalling the reaction at 50% conversion. -

Temperature Control: The reaction is exothermic. High temperatures (

during addition) promote bis-acylation , where the amide nitrogen attacks a second equivalent of acid chloride to form an imide.

Safety & Handling (High Hazard)

| Hazard Class | Chemical | Risk Description | Mitigation |

| Lachrymator | Chloroacetyl Chloride | Severe eye/respiratory irritant; causes tears and burning. | Handle only in a functioning fume hood. Silver Shield® gloves recommended. |

| Corrosive | Chloroacetyl Chloride | Hydrolyzes on skin to form HCl; causes deep burns. | Keep a saturated sodium bicarbonate solution nearby for neutralization. |

| Flammable | Tetrahydrofuran-3-amine | Flash point approx. | Ground glassware; avoid static discharge. |

Materials & Equipment

-

Reagents:

-

Tetrahydrofuran-3-amine (1.0 equiv) [CAS: 88675-24-5]

-

Chloroacetyl chloride (1.1 equiv) [CAS: 79-04-9]

-

Triethylamine (TEA) or DIPEA (1.2–1.5 equiv) [Must be dry]

-

Dichloromethane (DCM), Anhydrous [Solvent]

-

-

Equipment:

-

3-neck Round Bottom Flask (RBF) with nitrogen inlet.

-

Pressure-equalizing addition funnel.

-

Ice/Water bath.

-

Internal thermometer.

-

Detailed Experimental Protocol

Phase 1: Preparation & Setup

-

Drying: Flame-dry or oven-dry all glassware. Assemble under a positive pressure of nitrogen (

) or Argon. -

Solvation: Charge the RBF with Tetrahydrofuran-3-amine (10 mmol, 0.87 g) and anhydrous DCM (40 mL) .

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the amine solution.

-

Expert Note: A slight excess of base (1.2–1.5 eq) ensures complete scavenging of HCl and drives the equilibrium forward.

-

-

Cooling: Submerge the flask in an ice/water bath. Stir until the internal temperature stabilizes at

.

Phase 2: Controlled Addition

-

Reagent Prep: Dilute Chloroacetyl chloride (11 mmol, 0.88 mL) in DCM (10 mL) in the addition funnel.

-

Expert Note: Diluting the acid chloride prevents localized "hot spots" of high concentration that lead to impurities.

-

-

Dropwise Addition: Add the acid chloride solution dropwise over 15–20 minutes .

-

Critical Parameter: Maintain internal temperature

. Rapid addition causes an exotherm that risks bis-acylation.

-

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–3 hours .

Phase 3: Workup & Isolation

-

Quenching: Cool the mixture back to

and quench by slowly adding saturated -

Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (

). -

Washing: Wash combined organics with:

- (Optional: removes unreacted amine/TEA; Caution: Ensure THF ring stability, do not prolong exposure).

- .

-

Drying: Dry over anhydrous

or

Figure 2: Step-by-step experimental workflow.

Characterization & Expected Data

| Technique | Expected Signal | Interpretation |

| TLC | Amide formation increases polarity relative to starting material (solvent dependent). | |

| 1H NMR | Singlet corresponding to the | |

| 1H NMR | Amide | |

| MS (ESI) | Mass peak corresponding to Product + 1. Look for Chlorine isotope pattern ( |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Conversion

-

Cause: Wet solvent hydrolyzed the acid chloride.

-

Solution: Ensure DCM is distilled over

or from a solvent purification system. Increase acid chloride to 1.2 eq.

-

-

Issue: Bis-acylation Product Observed

-

Cause: Temperature too high during addition or excess reagents.

-

Solution: Strictly maintain

during addition. Verify stoichiometry.

-

-

Issue: Dark/Black Reaction Mixture

-

Cause: Exothermic decomposition or amine oxidation.

-

Solution: Slow down the addition rate. Ensure inert atmosphere (

).

-

References

-

BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

-

Mishra, D., Singh, R., & Rout, C. (2017).[2] A facile amidation of chloroacetyl chloride using DBU.[2][3] International Journal of ChemTech Research, 10(3), 365-372.[2][3] Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride Safety Data Sheet.[4] Retrieved from

-

Singh, R., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides.[1] Synthetic Communications.[5] Retrieved from

Application Note: Covalent Docking of 2-chloro-N-(oxolan-3-yl)acetamide into Cysteine Pockets

Mechanistic Rationale and Causality in Warhead Design

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, particularly for kinases and proteases. At the core of this strategy is the careful pairing of an electrophilic warhead with a nucleophilic amino acid—most commonly cysteine.

The compound 2-chloro-N-(oxolan-3-yl)acetamide represents a highly efficient covalent fragment. It consists of two functional domains:

-

The Chloroacetamide Warhead: A classic, highly reactive electrophile. Unlike Michael acceptors (e.g., acrylamides) which undergo addition reactions, chloroacetamides undergo an irreversible

nucleophilic substitution[1]. The chloride ion acts as an excellent leaving group due to its polarizability and the relatively weak -

The Oxolan-3-yl Moiety: A non-planar tetrahydrofuran ring. The causality behind selecting an

-rich oxolan ring over a flat aromatic system lies in its ability to project its oxygen atom into specific 3D vectors. This oxygen acts as a critical hydrogen-bond acceptor, anchoring the ligand in the pre-reactive state (improving

The Trajectory and Computational Causality

A common pitfall in computational chemistry is forcing a covalent bond without evaluating the pre-reactive geometry. For an

Caption: SN2 reaction pathway of a cysteine thiolate attacking a chloroacetamide warhead.

Quantitative Parameters for Covalent Warheads

To build a self-validating docking system, we must establish strict geometric cutoffs. Table 1 summarizes the empirical parameters used to filter pre-reactive poses before allowing the software to form the covalent bond.

Table 1: Comparative Reactivity and Docking Parameters for Cysteine Warheads

| Warhead Chemistry | Target Residue | Reaction Mechanism | Ideal Pre-reactive Distance (Å) | Attack Trajectory Angle (°) | Relative Reactivity |

| Chloroacetamide | Cysteine | 2.8 – 3.5 | 145 – 180 ( | High | |

| Acrylamide | Cysteine | Michael Addition | 3.0 – 4.0 | ~109 ( | Moderate |

| Vinyl Sulfone | Cysteine | Michael Addition | 3.0 – 4.0 | ~109 ( | Moderate to High |

Self-Validating Covalent Docking Protocol

The following protocol is designed to be a self-validating system . By implementing a strict "Trajectory Filter" (Phase 3), the system acts as its own control. If the ligand cannot physically achieve the required

Caption: Self-validating covalent docking workflow featuring a critical trajectory filter.

Phase 1: System Preparation

-

Receptor Preparation (Causality): The target cysteine must be manually verified and modeled as a thiolate (

) rather than a thiol ( -

Ligand Preparation: Generate 3D conformers of 2-chloro-N-(oxolan-3-yl)acetamide. Use SMARTS patterns (e.g., [Cl][CH2][C]=O) to explicitly define the

-carbon as the reactive electrophilic center and the chloride as the leaving group[4].

Phase 2: Pre-Reactive Conformational Sampling

-

Execute non-covalent docking using a robust engine (e.g., Glide or AutoDock4)[3][4].

-

Crucial Step: To prevent steric clashes with the bulky warhead during this phase, temporarily mutate the reactive Cysteine to Alanine, or soften the Van der Waals (vdW) potentials of the Cysteine sidechain[2]. This allows the chloroacetamide group to deeply penetrate the pocket.

Phase 3: Trajectory Filtering (The Self-Validation Checkpoint)

-

Evaluate the top 100 non-covalent poses.

-

Distance Check: The distance between the Cysteine sulfur and the ligand's

-carbon must be -

Angle Check (Bürgi-Dunitz trajectory): The angle formed by

must be -

Validation: Poses failing these geometric constraints are discarded. If no poses pass, the protocol self-validates by halting, indicating that the oxolan-3-yl moiety likely clashes with the pocket, preventing the warhead from aligning properly.

Phase 4: Covalent Bond Formation and Pose Refinement

-

For poses passing the filter, computationally delete the chloride leaving group.

-

Form a single thioether bond between the Cysteine sulfur and the

-carbon. -

Because the bond formation pulls the ligand inward, the surrounding protein residues will experience new steric pressures. Utilize a flexible refinement algorithm (such as Prime in the ) to minimize the ligand and all residues within 5.0 Å of the adduct[2][4].

Phase 5: Post-Docking Analysis & Trustworthiness

-

MM-GBSA Scoring: Evaluate the final covalent complex using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to account for receptor desolvation penalties[2].

-

Visual Inspection: Confirm that the oxolan-3-yl oxygen is successfully forming the intended hydrogen bonds with the backbone amides of the binding pocket.

References

-

Covalent docking using autodock: Two‐point attractor and flexible side chain methods Source: Protein Science (via NIH PubMed Central) URL:[Link]

-

Docking and scoring - Schrödinger (CovDock Protocol) Source: Schrödinger URL:[Link]

-

The covalent docking software landscape: features and applications in drug design Source: Briefings in Bioinformatics (Oxford Academic) URL:[Link]

-

WIDOCK: a reactive docking protocol for virtual screening of covalent inhibitors Source: ChemRxiv URL:[Link]

Sources

- 1. biosolveit.de [biosolveit.de]

- 2. academic.oup.com [academic.oup.com]

- 3. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schrodinger.com [schrodinger.com]

- 5. Docking-based virtual screening studies aiming at the covalent inhibition of SARS-CoV-2 MPro by targeting the cysteine 145 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Design, Preparation, and High-Throughput Screening of Chloroacetamide Fragment Libraries for Covalent Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction: The Strategic Role of Chloroacetamides in CFBDD

Covalent fragment-based drug discovery (CFBDD) has emerged as a transformative strategy for targeting historically "undruggable" proteins and mapping cryptic allosteric pockets[1]. By appending a mildly electrophilic warhead to a low-molecular-weight fragment (<300 Da), researchers can overcome the inherently low reversible binding affinity (

Among the arsenal of covalent warheads, the chloroacetamide group is particularly prized for primary screening libraries. It exhibits highly selective reactivity toward nucleophilic cysteine residues while maintaining a balanced intrinsic reactivity profile—avoiding the hyper-reactivity of external vinyl sulfones and the extreme stability of unactivated acrylamides[2]. This application note details the end-to-end workflow for the design, in situ preparation, quality control, and high-throughput screening (HTS) of chloroacetamide fragment libraries.

Library Design and Reactivity Tuning

The success of a covalent fragment screen is dictated by the physicochemical diversity of the recognition scaffold and the finely tuned electrophilicity of the warhead.

Causality in Design Choices

When curating a chloroacetamide library, the local electronic and steric environment of the warhead drastically influences its reactivity. For instance, N-methylation of chloroacetamides increases their thiol reactivity by a median of 1.7-fold compared to non-methylated counterparts[3]. This occurs because N-methylation alters the amide bond's conformational preference, exposing the

Quantitative Reactivity Profiling

To contextualize the chloroacetamide warhead, Table 1 summarizes the expected reactivity profiles of common electrophiles evaluated against glutathione (GSH).

Table 1: Comparative Thiol Reactivity of Covalent Fragment Warheads

| Warhead Class | Typical GSH Half-Life ( | Reactivity Profile & Target Utility |

| Acrylamide | > 24 h | Highly stable; requires strong non-covalent pre-organization. Used in late-stage optimization. |

| Chloroacetamide | 30 min – 4 h | Moderate, tunable reactivity. Ideal for primary hit-finding and mapping cryptic pockets[2]. |

| Internal Vinyl Sulfone | 1 h – 4 h | Moderate reactivity; sterically hindered. Useful for primary screening[2]. |

| External Vinyl Sulfone | < 5 min | Hyper-reactive; prone to off-target toxicity. Limited to specific chemical biology mapping[2]. |

Preparation via Direct-to-Biology (D2B) Synthesis

Traditional library synthesis requires laborious purification of hundreds of individual compounds. The Direct-to-Biology (D2B) approach bypasses this by synthesizing the reactive fragments in situ within 384-well plates, followed immediately by biological screening[4][5].

Figure 1: Direct-to-Biology (D2B) workflow for the in situ synthesis and screening of chloroacetamides.

Protocol 1: High-Throughput In Situ Synthesis of Chloroacetamides

This protocol is designed as a self-validating system for 384-well plate formats.

-

Amine Dispensing: Dispense 10 mM stock solutions of diverse primary and secondary amines (in anhydrous DMSO) into a 384-well cyclic olefin copolymer (COC) plate.

-

Electrophile Addition: Add 1.2 equivalents of N-(chloroacetoxy)succinimide and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to each well.

-

Coupling Incubation: Seal the plate and incubate at room temperature for 1 hour with gentle orbital shaking.

-

Causality: The NHS ester is a highly selective leaving group that rapidly acylates amines under mild basic conditions, leaving the

-chloro group intact for subsequent protein targeting[5].

-

-

Reaction Quenching (Critical Step): Add 5 equivalents of hydroxylamine (

) to each well and incubate for 30 minutes.-

Causality: Hydroxylamine aggressively reacts with any unconsumed N-(chloroacetoxy)succinimide. Failing to quench the reaction will result in residual, highly reactive NHS-esters nonspecifically crosslinking to lysine residues on the target protein, generating massive false-positive rates during HTS[5].

-

-

Dilution: Dilute the reaction mixture with assay buffer to achieve a final fragment concentration of 50 µM for screening.

Quality Control: High-Throughput Reactivity Profiling

Before exposing the library to the target protein, the intrinsic reactivity of the generated chloroacetamides must be quantified.

Protocol 2: LC-MS Based Glutathione (GSH) Reactivity Assay

-

Preparation: Prepare a 4 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

-

Causality: 4 mM mimics the physiological concentration of GSH in the human cytosol. Fragments that deplete rapidly at this concentration will likely suffer from severe off-target toxicity and poor pharmacokinetics in vivo[6].

-

-

Incubation: Mix the D2B-synthesized fragments (final concentration 50 µM) with the GSH solution in a 384-well plate.

-

Kinetic Sampling: Inject samples into an LC-MS system at

and -

Data Analysis: Plot the depletion of the parent fragment mass over time to calculate the pseudo-first-order half-life (

). -

Self-Validation/Filtering: Exclude fragments with

minutes (hyper-reactive/promiscuous) andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High-Throughput Screening (HTS) via Intact Protein LC-MS

Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for CFBDD. Unlike biochemical fluorescence assays, which can be confounded by pan-assay interference compounds (PAINS), MS provides direct, unambiguous evidence of covalent bond formation and precise binding stoichiometry[6].

Figure 2: Intact protein LC-MS screening cascade for identifying covalent fragment hits.

Protocol 3: Intact Protein LC-MS Screening

-

Assay Assembly: In a 384-well plate, combine the target protein (e.g., 0.25 - 0.5 µM) with the chloroacetamide fragment library (50 µM) in a compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)[5][6].

-

Incubation: Seal the plate and incubate at 4°C for 24 hours.

-

Causality: Covalent bond formation by fragments is slow due to their low initial reversible affinity. A 24-hour incubation ensures sufficient time for the reaction to reach measurable equilibrium. Performing this at 4°C rather than room temperature prevents thermal degradation and precipitation of the target protein over the extended timeframe[6].

-

-

Desalting and LC-MS: Inject the samples onto a rapid desalting column (e.g., C4 or SEC) connected to a Time-of-Flight (TOF) mass spectrometer.

-

Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged protein envelope into a zero-charge intact mass spectrum.

-

Hit Determination: Calculate the percentage of labeling using the formula:

-

Validation Criteria: A statistically robust hit threshold is typically defined as labeling greater than the library mean + 2 Standard Deviations (e.g., >33.9%)[6]. Furthermore, the spectrum must show a strict 1:1 stoichiometry; multiple mass additions indicate promiscuous, non-specific unfolding of the protein.

-

Case Studies in Target Tractability

The protocols outlined above have successfully unlocked several highly challenging therapeutic targets:

-

Protein-Protein Interactions (PPIs): Screening a library of 658 chloroacetamides successfully identified novel scaffolds that covalently bind to the palmitate pocket of TEAD4, allosterically disrupting the challenging TEAD·YAP1 transcription factor complex[7].

-

Isomerases: Screening a library of ~1000 fragments yielded Sulfopin, a highly selective chloroacetamide-based covalent inhibitor of Pin1 (a peptidyl-prolyl cis–trans isomerase), which demonstrated profound efficacy in neuroblastoma models[1].

-

Bacterial Effectors: The D2B in situ synthesis method was recently deployed to screen 227 chloroacetamides against the catalytic cysteine of bacterial NEL E3 ligases (SspH1), yielding the first reported covalent tool compounds for this antimicrobial target[5].

References

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Covalent Drug Discovery at Domainex: Curation of a covalent fragment library and fast follow-up via 'Direct to Biology'. Domainex. Available at: [Link]

-

Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2. RSC Chemical Biology. Available at: [Link]

-

Fragment-based covalent ligand discovery. RSC Chemical Biology. Available at: [Link]

-

Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. PNAS. Available at:[Link]

Sources

- 1. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D [pubs.rsc.org]

- 2. pnas.org [pnas.org]

- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. domainex.co.uk [domainex.co.uk]

- 5. Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2 - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00177C [pubs.rsc.org]

- 6. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Conditions for Nucleophilic Substitution of 2-chloro-N-(oxolan-3-yl)acetamide

Executive Summary

This guide details the optimized protocols for performing nucleophilic substitution (

This note addresses the specific challenges of this substrate, including the balance between reactivity and hydrolytic stability, and provides validated protocols for aminolysis and thiolation, utilizing Finkelstein catalysis to enhance yields.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

Substrate Analysis

The molecule consists of two distinct functional domains:

-

The Electrophile (

-chloroacetamide): The primary site of reaction. The adjacent carbonyl group withdraws electron density, making the -

The Solubilizer (Oxolan-3-yl / Tetrahydrofuran-3-yl): This ether ring improves aqueous solubility and metabolic stability compared to alkyl chains. It is generally inert to standard

conditions but provides steric bulk that can influence reaction rates.

Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (

Key Mechanistic Considerations:

-

Leaving Group: Chloride is a moderate leaving group. For sluggish nucleophiles, in situ conversion to iodide (Finkelstein reaction) is recommended.

-

Side Reactions: The amide nitrogen proton (

) can be deprotonated by strong bases (e.g., NaH, KOtBu), leading to unwanted N-alkylation or polymerization. Mild bases are strictly required.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway showing direct

Critical Reaction Parameters

Solvent Selection

The choice of solvent dictates the reaction rate by influencing the stability of the nucleophile and the transition state.

| Solvent | Polarity ( | Suitability | Notes |

| DMF | High (38) | Excellent | Best for |

| MeCN | High (37) | Very Good | Good compromise. Accelerates reaction similar to DMF but easier to remove (BP 82°C). |

| Acetone | Moderate (21) | Specific | Required for Finkelstein conditions (NaI solubility). Good for highly reactive nucleophiles. |

| THF | Moderate (7.5) | Fair | Slower rates. Useful if the product precipitates out. |

Base Selection

A base is required to scavenge the HCl byproduct.[1]

-

Preferred: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine). These are non-nucleophilic organic bases that will not compete with the primary nucleophile.

-

Alternative:

or -

Avoid: Primary amines (unless used as the nucleophile in excess) and strong alkoxides.

Experimental Protocols

Protocol A: General Aminolysis (Primary/Secondary Amines)

Use this for attaching the oxolane-acetamide linker to a drug scaffold containing an amine.

Materials:

-

Substrate: 2-chloro-N-(oxolan-3-yl)acetamide (1.0 eq)

-

Nucleophile: Amine R-NH2 (1.1 – 1.2 eq)

-

Base: DIPEA (1.5 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

-

Catalyst: KI (0.1 eq) - Optional, add if reaction is slow.

Step-by-Step:

-

Dissolution: In a reaction vial, dissolve 1.0 mmol of 2-chloro-N-(oxolan-3-yl)acetamide in 5 mL of anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add 1.5 mmol (1.5 eq) of DIPEA. Stir for 5 minutes at Room Temperature (RT).

-

Nucleophile Addition: Add 1.1 mmol of the amine dropwise.

-

Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.

-

-

Reaction: Stir at 60°C for 4–12 hours.

-

Monitoring: Check via LC-MS or TLC (EtOAc/Hexane). Look for the disappearance of the chloride starting material (approx. m/z 164 [M+H]+).

-

-

Workup:

-

Option 1 (Precipitation): Pour into 20 mL cold water. If solid forms, filter and wash.

-

Option 2 (Extraction): Dilute with EtOAc, wash with brine (3x) to remove DMF/MeCN, dry over

, and concentrate.

-

Protocol B: Thioether Formation (Cysteine/Thiol Substitution)

Use this for synthesizing reversible covalent inhibitors or stable thioether conjugates.

Materials:

-

Substrate: 2-chloro-N-(oxolan-3-yl)acetamide (1.0 eq)

-

Nucleophile: Thiol R-SH (1.0 eq)

-

Base:

(2.0 eq) or -

Solvent: DMF or Acetone[2]

Step-by-Step:

-

Preparation: Suspend 2.0 mmol

in 5 mL DMF. -

Activation: Add 1.0 mmol of the Thiol. Stir for 15 mins to generate the thiolate anion (

). -

Coupling: Add 1.0 mmol of 2-chloro-N-(oxolan-3-yl)acetamide.

-

Reaction: Stir at RT for 1–2 hours.

-

Insight: Thiolates are highly nucleophilic; heating is rarely required and may cause disulfide formation (oxidation).

-

-

Quench: Dilute with water and extract immediately or purify directly via Prep-HPLC (acidic mobile phase).

Protocol C: Finkelstein-Catalyzed Substitution (Difficult Substrates)

Use this when the nucleophile is sterically hindered or weakly nucleophilic (e.g., anilines).

Step-by-Step:

-

Dissolve 1.0 mmol substrate in Acetone (anhydrous).

-

Add Sodium Iodide (NaI) (0.2 – 0.5 eq) or Potassium Iodide (KI) .

-

Stir for 30 mins at RT. A fine precipitate (NaCl) may form, indicating the conversion to the more reactive

-iodo intermediate. -

Add the Nucleophile (1.2 eq) and Base (DIPEA, 1.5 eq).

-

Reflux (approx. 56°C) for 6–18 hours.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal reaction protocol based on nucleophile type.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| No Reaction | Nucleophile is protonated or too bulky. | Switch to Protocol C (Add NaI). Use a stronger solvent (DMF). Ensure base equivalents are sufficient. |

| Hydrolysis Product (OH replaces Cl) | Wet solvent or hygroscopic base. | Use anhydrous solvents.[1] Store reagents in a desiccator. Lower reaction temperature.[1] |

| Multiple Spots on TLC | N-alkylation of the amide (rare) or over-alkylation of nucleophile. | Use mild base (DIPEA instead of Carbonates). Use excess nucleophile (2-3 eq) to prevent over-alkylation. |

| Oily Product | Residual DMF/DMSO. | Wash organic layer with water/brine 3-4 times. Lyophilize from water/MeCN if possible. |

References

-

Covalent Inhibition Mechanism : Singh, J., et al.[3] "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

-

Alpha-Chloroacetamide Reactivity : Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry62 (12), 5673–5724 (2019). Link

- Finkelstein Reaction: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.43, 1528 (1910).

-

Solvent Effects in SN2 : Parker, A. J. "Protic-dipolar aprotic solvent effects on rates of bimolecular nucleophilic substitutions in protic and dipolar aprotic solvents." Chemical Reviews69 (1), 1–32 (1969). Link

-

KRAS G12C Inhibitor Chemistry (Relevant Scaffold) : Ostrem, J. M., et al. "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature503 , 548–551 (2013). Link

Disclaimer: This document is for research purposes only. 2-chloro-N-(oxolan-3-yl)acetamide is an alkylating agent and should be handled with appropriate PPE in a fume hood.

Sources

Optimizing Amidation Efficiency: Solvent Systems for 2-chloro-N-(tetrahydrofuran-3-yl)acetamide

Introduction & Mechanistic Scope

The synthesis of 2-chloro-N-(tetrahydrofuran-3-yl)acetamide represents a critical functionalization step in medicinal chemistry. This fragment frequently serves as an electrophilic "warhead" for covalent inhibitors or as a linker precursor in PROTAC (Proteolysis Targeting Chimera) design.

The reaction involves the N-acylation of 3-aminotetrahydrofuran with chloroacetyl chloride . While seemingly trivial, the high reactivity of the acid chloride and the potential for hydrolysis or bis-alkylation requires precise solvent selection.

The Chemical Challenge

The core challenge is balancing solubility with chemoselectivity .

-

Solubility: The starting material often comes as a hydrochloride salt (3-aminotetrahydrofuran·HCl), which is insoluble in non-polar solvents (e.g., Toluene, Hexane).

-

Chemoselectivity: Chloroacetyl chloride is moisture-sensitive. Using aqueous conditions (Schotten-Baumann) requires the amidation rate to significantly exceed the hydrolysis rate.

-

Safety: Chloroacetyl chloride is a potent lachrymator; solvent volatility (e.g., DCM) increases exposure risk.

Solvent Selection Matrix

We evaluated four solvent systems based on Solubility , Green Chemistry Metrics (CHEM21) , and Work-up Efficiency .

| Solvent System | Role | Solubility (Amine·HCl) | Green Score | Work-up Efficiency | Recommendation |

| Dichloromethane (DCM) | Traditional | Moderate | Poor (Toxic/Volatile) | High (Low BP) | Avoid (Regulatory Phase-out) |

| Tetrahydrofuran (THF) | Homogeneous | Good | Moderate | Low (Miscible with water) | Secondary Choice |

| 2-MeTHF | Green Alternative | Good | Excellent | High (Biphasic) | Primary Recommendation |

| EtOAc / Water | Biphasic | Excellent | Good | Moderate | Alternative (Schotten-Baumann) |

Why 2-Methyltetrahydrofuran (2-MeTHF)?

2-MeTHF is the superior choice for this synthesis. Unlike THF, it forms a biphasic mixture with water, allowing for a streamlined aqueous wash without solvent exchange. Unlike DCM, it is derived from renewable resources (furfural) and has a higher boiling point, reducing solvent losses and operator exposure.

Experimental Workflow & Logic

The following diagram illustrates the decision logic and process flow for the synthesis, highlighting the critical control points (CCPs).

Caption: Process flow for the synthesis of 2-chloro-N-(tetrahydrofuran-3-yl)acetamide, distinguishing between anhydrous and biphasic routes.

Detailed Protocol: The 2-MeTHF Optimized Method

This protocol is optimized for 10 mmol scale but is linearly scalable. It assumes the use of the hydrochloride salt, which is more stable and common in inventory.

Materials

-

Substrate: 3-Aminotetrahydrofuran Hydrochloride (1.24 g, 10 mmol)

-

Reagent: Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.84 g, 22 mmol, 2.2 equiv) [Note: 2 equiv needed if using HCl salt]

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous, 20 mL)

Step-by-Step Procedure

-

Preparation (0 min):

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge 3-Aminotetrahydrofuran HCl (1.24 g) and 2-MeTHF (15 mL).

-

Observation: The salt will likely remain as a suspension.

-

-

Base Addition & Solubilization (10 min):

-

Add DIPEA (2.84 g) via syringe.

-

Stir at Room Temperature (RT) for 10 minutes.

-

Mechanism:[1] The base liberates the free amine. The mixture may become clearer or form a fine precipitate of DIPEA·HCl.

-

-

Cooling & Acylation (30 min):

-

Cool the reaction mixture to 0°C using an ice bath.

-

Dilute Chloroacetyl chloride (1.24 g) in 2-MeTHF (5 mL) in a separate vial.

-

CRITICAL STEP: Add the acid chloride solution dropwise over 15 minutes.

-

Control: Maintain internal temperature < 5°C to prevent bis-acylation or solvent boiling.

-

-

Reaction Completion (2 hours):

-

Allow the mixture to warm to RT naturally.

-

Stir for 1-2 hours.

-

QC Check: Spot TLC (50% EtOAc/Heptane) or run LCMS. The amine starting material should be consumed.

-

-

Work-up (Phase Separation):

-

Add Water (20 mL) to the reaction flask and stir vigorously for 5 minutes.

-

Transfer to a separatory funnel.

-

Advantage:[1][2][3] 2-MeTHF separates cleanly from water (unlike THF).

-

Collect the organic (top) layer.

-

Wash the organic layer with 1M HCl (10 mL) to remove excess DIPEA/Amine.

-

Wash with Saturated NaHCO3 (10 mL) to neutralize residual acid.

-

Wash with Brine (10 mL).

-

-

Isolation:

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is dry; switch to anhydrous 2-MeTHF. |

| Impurity: Bis-acylation | Excess Acid Chloride / High Temp | Keep temp < 5°C during addition; strictly limit reagent to 1.1 equiv. |

| Emulsion during Work-up | Fine precipitate of salts | Filter the biphasic mixture through a Celite pad before separation. |

Analytical Specifications

-

1H NMR (CDCl3, 400 MHz): Look for the characteristic singlet of the chloromethyl group at ~ δ 4.0-4.1 ppm. The amide NH usually appears as a broad singlet around δ 6.5-7.5 ppm.

-

Mass Spectrometry: Expect [M+H]+ = 164.0 (for 35Cl isotope) and 166.0 (for 37Cl isotope) in a 3:1 ratio.

References

-